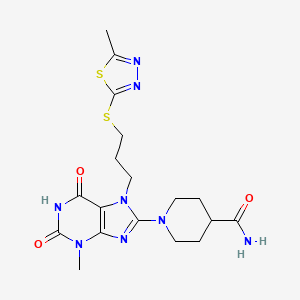

![molecular formula C23H17ClFNO4S B2504590 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-35-7](/img/structure/B2504590.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

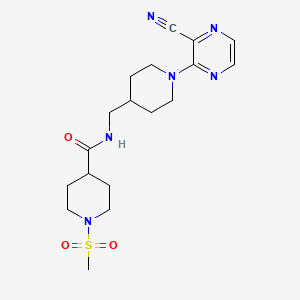

The compound 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a quinolinone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as sulfonyl groups and halogenated aromatic systems, which are often seen in pharmaceuticals and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including the formation of diastereomeric esters, hydrolysis, oxidation, and sulfur arylation reactions. For instance, the nonsteroidal antiandrogen mentioned in paper was synthesized through chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation. Similarly, the quinazolinone derivative in paper was synthesized via a sulfur arylation reaction. These methods suggest that the synthesis of the compound would likely involve advanced organic synthesis techniques to introduce the sulfonyl and methoxyphenyl groups to the quinolinone core.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be substituted with various functional groups. In paper , the synthesized quinazolinone derivative's crystal structure was determined, showing a monoclinic system with specific unit cell parameters. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically. This level of detail in structural analysis would be expected for the compound , with particular attention to the placement and orientation of the sulfonyl and methoxyphenyl groups.

Chemical Reactions Analysis

Quinolinone derivatives can undergo a variety of chemical reactions, depending on their substituents. The papers do not provide specific reactions for the compound , but they do describe reactions for similar compounds. For example, the synthesis of new quinoxalines in paper involved the introduction of amino, bromo, chloro, and other substituents. These reactions are indicative of the reactivity of the quinolinone core and suggest that the compound could also be modified through similar reactions to yield a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The antibacterial evaluation of the compound in paper suggests that such derivatives can exhibit biological activity. The Raman analysis, crystal structure, and Hirshfeld surface analysis provide insights into the vibrational modes, intermolecular interactions, and electron density distribution, respectively. These analyses are crucial for understanding the properties of the compound, such as solubility, stability, and reactivity.

Scientific Research Applications

AMPA Receptor Antagonists : Quinazolin-4-one derivatives, including those with similar structures to 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one, have been studied for their potential as AMPA receptor antagonists. These compounds are significant in the context of neurological and psychiatric disorders (Chenard et al., 2001).

Antibacterial Activity : Research into quinoxaline sulfonamides, which are structurally related to the compound , indicates potential antibacterial applications. These compounds have been evaluated for effectiveness against various bacterial strains (Alavi et al., 2017).

Anticancer Activity : A study on urea derivatives of 1,2,4-triazolo[4,3-a]-quinoline, similar in structure to the compound of interest, showed promising results in anticancer activity. These compounds were tested against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

COX-2 Inhibitors : Synthesis and evaluation of 2,3-diaryl pyrazines and quinoxalines, which share structural similarities, have been explored for selective COX-2 inhibitory activity. This is significant in the context of anti-inflammatory drug development (Singh et al., 2004).

Non-ulcerogenic Anti-inflammatory Agents : Methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones have been designed and evaluated for anti-inflammatory activity. These compounds demonstrated promising gastric sparing effects, making them potential candidates for non-ulcerogenic anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDAGIDIOOISRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)